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molecular formula C9H6N2S2 B2794046 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile CAS No. 351443-25-9

2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile

Cat. No. B2794046
M. Wt: 206.28
InChI Key: AQWPRUDIOFZNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901156B2

Procedure details

This compound was synthesized from 2-bromo-1-(thiophen-2-yl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (0.25 g, yield 49%): 1H NMR (400 MHz, CDCl3) δ 7.47 (d, J=3.4 Hz, 1H), 7.36 (s, 1H), 7.33 (d, J=5.1 Hz, 1H), 7.09 (t, J=4.2 Hz, 1H), 4.17 (s, 2H). MS (ESI) m/z: Calculated for C9H6N2S2: 206.00. found: 207.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)=O.[C:10]([CH2:12][C:13]([NH2:15])=[S:14])#[N:11]>>[S:6]1[CH:7]=[CH:8][CH:9]=[C:5]1[C:3]1[N:15]=[C:13]([CH2:12][C:10]#[N:11])[S:14][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)C=1N=C(SC1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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